3-Aminobenzylamine
Overview
Description
3-Aminobenzylamine is a chemical compound that serves as a precursor for various heterocyclic compounds of pharmaceutical and biological interest. It is a versatile building block in organic synthesis, particularly in the construction of dihydroquinazoline and quinazoline derivatives, which are prominent scaffolds in medicinal chemistry.
Synthesis Analysis
The synthesis of dihydroquinazolines and quinazolines from 3-aminobenzylamine derivatives has been extensively studied. A copper-catalyzed cascade coupling and aerobic oxidation method has been developed to synthesize these compounds from aromatic nitriles and 2-aminobenzylamine, which is a related compound to 3-aminobenzylamine. This method is characterized by its "green" chemistry approach, not requiring additional additives and using molecular oxygen as the sole oxidant . Another approach involves the sequential N-functionalization of 2-aminobenzylamine followed by cyclodehydration, which allows for the efficient synthesis of 3,4-dihydroquinazolines with N-aryl substituents that bear electron-withdrawing groups . Additionally, a strategy for synthesizing both 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine has been reported, which utilizes selective N-acylation and cesium carbonate-mediated N-alkylation reactions .
Molecular Structure Analysis
The molecular structure of 3-aminobenzylamine derivatives can be complex and is often characterized by various spectroscopic techniques. For instance, the structure of 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one, a derivative of 3-aminobenzylamine, was established using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The confirmation of the structure was further supported by single-crystal X-ray diffraction .
Chemical Reactions Analysis
3-Aminobenzylamine and its derivatives participate in a variety of chemical reactions. The annulative amination of ortho-alkynylphenols with electrophilic amination reagents, such as O-acylated hydroxylamines, in the presence of a copper catalyst, leads to the formation of 3-aminobenzofurans . Chiral o-aminobenzylamines, which are important synthons for chiral ligands and catalysts, can be synthesized through the stereoselective addition of Grignard reagents to N-[(o-aminophenyl)methylene]sulfinamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminobenzylamine derivatives are crucial for their application in synthesis and pharmaceutical development. For example, the title compound 3-[N-(4-methoxybenzyl)amino]benzo[de]anthracen-7-one was analyzed by thermal gravimetric analysis, UV/vis, and fluorescence spectroscopy to understand its stability and electronic properties . These analyses are essential for determining the suitability of such compounds in various applications, including their potential use in drug development and material science.
Scientific Research Applications
Electroactive Polyelectrolytes
3-Aminobenzylamine, when polymerized to poly(3-aminobenzylamine) (PABA), is utilized in the synthesis of water-dispersible, electroactive polyelectrolytes. PABA displays improved electroactivity in neutral solutions, increased solubility in acidic solutions, and enhanced interaction with anionic counterparts. These properties make PABA advantageous for designing bioelectrochemical devices and energy storage applications (Marmisollé et al., 2016).
Chemical Sensors
The chemical structure of 3-Aminobenzylamine is exploited in developing sensitive sensors. For example, N-benzoylethylidene-2-aminobenzylamine has been used as an ionophore in constructing a neodymium ion-selective electrode (Zamani et al., 2012). Additionally, poly(3-aminobenzylamine) ultrathin films have been utilized for the detection of adrenaline using electrochemical-surface plasmon resonance spectroscopy, demonstrating specificity and high sensitivity (Baba et al., 2010).
Synthesis of Heterocyclic Compounds
3-Aminobenzylamine is instrumental in the synthesis of various heterocyclic compounds. It's used in the preparation of dihydroquinazolines with specific functional groups, demonstrating the versatility of 3-aminobenzylamine in organic synthesis (Gruber et al., 2018).
Complexation with Metal Ions
Studies have shown that 3-Aminobenzylamine can form complexes with various metal ions like copper(II), cobalt(II), and nickel(II). These complexes are characterized by their unique structural and spectral properties, which are significant in the study of coordination chemistry (Kovala-Demertzi et al., 1983).
Biomedical Applications
In biomedical research, 3-Aminobenzylamine derivatives have been explored for their potential in molecular recognition and binding. For instance, the poly(2-aminobenzylamine) film has been developed as a sensitive electrochemical immunosensor for label-free detection of human immunoglobulin G (Putnin et al., 2018).
Safety And Hazards
Future Directions
3-Aminobenzylamine has been used in the development of biosensors, such as a highly sensitive dopamine-responsive iontronic device . It has also been used in the fabrication of poly(3-aminobenzylamine)/poly(sodium 4-styrenesulfonate) multilayer thin film for use as an electrochemical dopamine biosensor . These applications suggest potential future directions in biosensor development and other areas of analytical chemistry.
properties
IUPAC Name |
3-(aminomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBWYUOUYNQZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405032 | |
Record name | 3-Aminobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzylamine | |
CAS RN |
4403-70-7 | |
Record name | 3-Aminobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4403-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenemethanamine, 3-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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